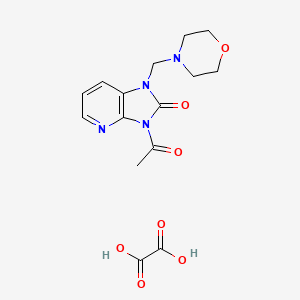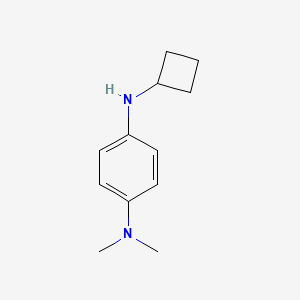
N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C12H18N2. This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and two methyl groups attached to the benzene ring. It is a derivative of benzene-1,4-diamine, which is commonly used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine typically involves the reaction of cyclobutylamine with N,N-dimethylbenzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where the cyclobutyl or methyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylbenzene-1,4-diamine: A closely related compound with similar chemical properties but lacking the cyclobutyl group.
N,N,N’,N’-Tetramethylbenzene-1,4-diamine: Another derivative with additional methyl groups, leading to different reactivity and applications.
Uniqueness
N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-N-cyclobutyl-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H18N2/c1-14(2)12-8-6-11(7-9-12)13-10-4-3-5-10/h6-10,13H,3-5H2,1-2H3 |
Clé InChI |
LROKYBYFHKVCGF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



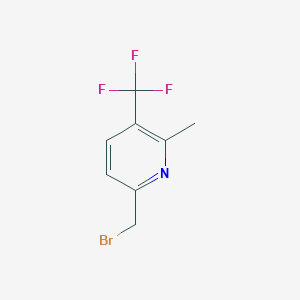
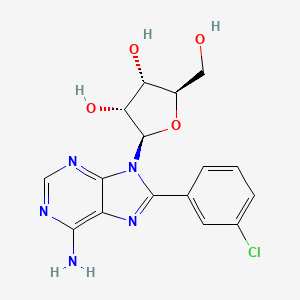
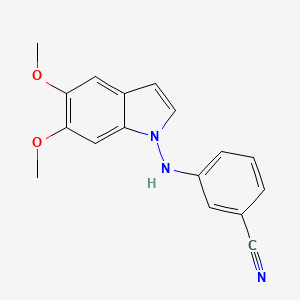
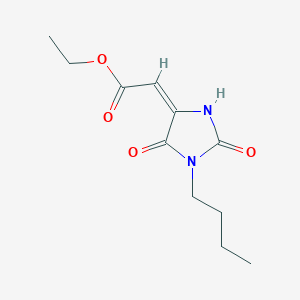

![N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine](/img/structure/B12933020.png)
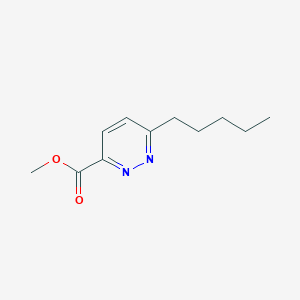
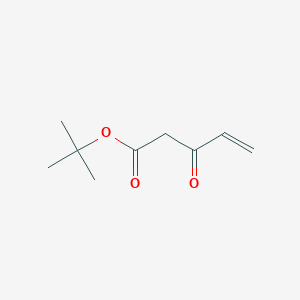

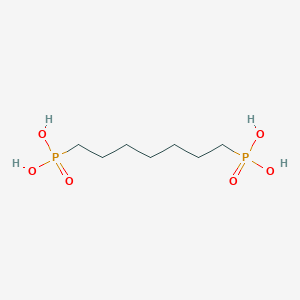
![N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B12933042.png)

